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Compound of Interest

Compound Name: 5-Methoxy-alpha-methyltryptamine

Cat. No.: B072275

Comparative Pharmacological Analysis: 5-MeO-
oMT vs. 5-MeO-DMT

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacological
properties of two potent serotonergic tryptamines: 5-methoxy-a-methyltryptamine (5-MeO-aMT)
and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The following analysis is based on
available preclinical data and is intended to inform research and drug development efforts.

Executive Summary

5-MeO-aMT and 5-MeO-DMT are structurally related tryptamines that exhibit potent activity at
serotonin receptors, the primary targets for psychedelic compounds. While both are recognized
for their psychoactive effects, their pharmacological profiles present key differences in receptor
affinity, functional potency, and pharmacokinetics. 5-MeO-DMT is a naturally occurring
compound known for its high affinity for the 5-HT1A receptor and its rapid and short-acting
effects. In contrast, 5-MeO-aMT is a synthetic derivative of a-methyltryptamine (aMT) and is
characterized by its high potency as a 5-HT2A receptor agonist and a longer duration of action.
These distinctions have significant implications for their potential therapeutic applications and
risk profiles.
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Data Presentation: Quantitative Pharmacological
Comparison

The following tables summarize the key pharmacological parameters for 5-MeO-aMT and 5-
MeO-DMT, focusing on their interactions with serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT1a 5-HT2a 5-HT20 SERT
Data Not Data Not
5-MeO-aMT 46 - 194 >1000
Available Available
Data Not
5-MeO-DMT 1.9-3 >1000 2184
Available

A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (ECso, NM)

Compound 5-HT2a Agonism
5-MeO-aMT 2-84
5-MeO-DMT 1.80 - 3.87

ECso represents the concentration of the compound that produces 50% of the maximal

response.

Table 3: Pharmacokinetic Parameters

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Parameter 5-MeO-aMT 5-MeO-DMT
o ) Inhalation, Intramuscular,
Route of Administration Oral _
Intravenous, Insufflation
Onset of Action ~1 hour Seconds to minutes
Duration of Action 12 - 18 hours Short-acting
] ) MAO-A, CYP2DE6 (to active
Metabolism Likely MAO-A

metabolite bufotenine)[1][2][3]

Comparative Analysis

Receptor Binding and Functional Activity:

The most striking difference in the receptor binding profiles of these two compounds is their
affinity for the 5-HT1a and 5-HT2a receptors. 5-MeO-DMT exhibits a significantly higher affinity
for the 5-HT1a receptor compared to the 5-HT2a receptor[1][2]. This has led to its classification
as an "atypical" psychedelic, with its effects potentially being mediated more by 5-HTia
activation than is typical for classic psychedelics.

Conversely, 5-MeO-aMT is a highly potent agonist at the 5-HT2a receptor, with ECso values in
the low nanomolar range.[4] Its potency at the 5-HTz2a receptor is reported to be significantly
higher than that of DMT.[4] The hallucinogenic effects of 5-MeO-aMT are primarily attributed to
its potent 5-HT2a agonism. While both compounds are full agonists at the 5-HTza receptor, the
difference in their binding affinities for other serotonin receptor subtypes likely contributes to
their distinct subjective effects.

Pharmacokinetics and Metabolism:

The pharmacokinetic profiles of 5-MeO-aMT and 5-MeO-DMT are markedly different. 5-MeO-
oMT is orally active and has a long duration of action, lasting 12 to 18 hours.[4] In contrast, 5-
MeO-DMT is not orally active due to rapid metabolism by monoamine oxidase (MAO) in the gut
and liver.[2] It is typically administered via parenteral routes, leading to a rapid onset of effects
and a much shorter duration of action.
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5-MeO-DMT is metabolized by both MAO-A and the cytochrome P450 enzyme CYP2D6.[1][2]
[3] O-demethylation by CYP2D6 produces the active metabolite bufotenine, which has a higher
affinity for the 5-HT2a receptor than the parent compound.[1][2][3] The metabolism of 5-MeO-
aMT is less well-characterized but is also presumed to involve MAO-A.
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Caption: Simplified signaling pathways for 5-HT2a and 5-HT1a receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative pharmacological analysis of 5-MeO-aMT
and 5-MeO-DMT]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072275#comparative-pharmacological-analysis-of-5-
meo-mt-and-5-meo-dmt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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